Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFTZVBVMXPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30852615 | |
| Record name | Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30852615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58078-54-9 | |
| Record name | Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30852615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification via Acid-Alcohol Condensation
The most straightforward method involves esterification of the corresponding acid with methanol under acidic or catalytic conditions.
-
- Refluxing methanol with 3-(2,4,6-trimethylphenyl)prop-2-enoic acid
- Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid
- Removal of water to drive equilibrium toward ester formation
-
$$
\text{3-(2,4,6-trimethylphenyl)prop-2-enoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{H}2\text{O}
$$ -
- Yield typically high (>85%)
- Purification by distillation or chromatography
- Reaction time varies from 2 to 6 hours depending on catalyst and temperature
Synthesis via Acyl Chloride Intermediate
An alternative approach involves conversion of the acid to its acyl chloride, followed by reaction with methanol.
-
- Preparation of 2,4,6-trimethylbenzoyl chloride by reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride or oxalyl chloride
- Subsequent reaction with methanol under controlled temperature (often 0–25 °C)
- Use of base such as triethylamine to neutralize HCl formed
-
- Faster reaction times (1–3 hours)
- Higher purity of ester product due to fewer side reactions
Knoevenagel Condensation Route
This method involves condensation of 2,4,6-trimethylbenzaldehyde with methyl acrylate or malonic acid derivatives.
-
- Base-catalyzed condensation (e.g., using piperidine or pyridine)
- Solvent such as ethanol or dichloromethane
- Reaction temperatures ranging from ambient to reflux
-
$$
\text{2,4,6-trimethylbenzaldehyde} + \text{methyl acrylate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}
$$
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid-Alcohol Esterification | 3-(2,4,6-trimethylphenyl)prop-2-enoic acid + Methanol | Acid catalyst (H2SO4, p-TsOH), reflux | 2–6 h | 85–95 | Simple, scalable, water removal needed |
| Acyl Chloride Route | 2,4,6-trimethylbenzoyl chloride + Methanol | Base (triethylamine), 0–25 °C | 1–3 h | 90–98 | High purity, faster, requires acyl chloride |
| Knoevenagel Condensation | 2,4,6-trimethylbenzaldehyde + Methyl acrylate | Base (piperidine), ethanol or DCM | 4–24 h | 70–90 | Allows stereoselectivity, longer reaction |
Detailed Research Findings
Catalyst Effects: Acid catalysts such as sulfuric acid and p-toluenesulfonic acid efficiently promote esterification, but require careful water removal to shift equilibrium. Base catalysts in Knoevenagel condensation influence stereochemistry of the double bond in the product.
Temperature Control: Lower temperatures (0–25 °C) during acyl chloride reaction prevent side reactions and improve selectivity. Reflux conditions accelerate esterification but may lead to minor byproducts if uncontrolled.
Purification Techniques: Chromatography (silica gel) and distillation under reduced pressure are effective in isolating pure this compound.
Stereochemical Considerations: Knoevenagel condensation can yield E/Z isomers; separation may be necessary depending on application.
Scale-Up Feasibility: The acyl chloride method is favored industrially for its speed and yield, while esterification is preferred in laboratory settings for simplicity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of 3-(2,4,6-trimethylphenyl)prop-2-enoic acid or corresponding ketones.
Reduction: Formation of 3-(2,4,6-trimethylphenyl)propan-2-ol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Organic Synthesis
Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:
- Michael Addition : This reaction involves the addition of nucleophiles to the β-carbon of the compound, leading to the formation of more complex structures.
- Aldol Condensation : The compound can participate in aldol reactions to form β-hydroxy esters, which can be further transformed into other functional groups.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against breast and colon cancer cells with IC50 values in the nanomolar range.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 50 nM, suggesting potent anticancer properties.
Materials Science
The compound is also explored for its applications in materials science:
- Polymer Chemistry : this compound can be polymerized to create high-performance materials with desirable mechanical properties.
Data Table: Polymerization Applications
| Application | Description |
|---|---|
| Coatings | Used in formulations for protective coatings |
| Adhesives | Acts as a key component in adhesive formulations |
| Composites | Enhances strength and durability of composite materials |
Enzyme Inhibition
The acetamido group may inhibit enzymes linked to metabolic disorders. This suggests potential therapeutic applications in treating conditions such as diabetes or obesity.
Mechanism of Action
The mechanism of action of methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 3-(2,4,6-Trimethylphenyl)prop-2-enoate vs. Methyl (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoate (CAS: 1562464-30-5)
- Structural Difference : The positional isomerism of methyl groups on the aromatic ring (2,4,6 vs. 2,4,5) alters steric and electronic effects.
- The 2,4,5-isomer (CAS: 1562464-30-5) lacks symmetry, which may affect crystallization behavior and solubility .
This compound vs. Ethyl 2-Nitrilo-3-(2,4,6-Trimethoxyphenyl)prop-2-enoate (CAS: 930779-93-4)
- Structural Differences: Aromatic Substituents: Trimethoxy (electron-donating via resonance) vs. trimethyl (electron-donating via induction). Functional Groups: Ethyl ester (vs. methyl) and a nitrilo (cyano) group at the α-position.
- The nitrilo group introduces electron-withdrawing effects, increasing the electrophilicity of the α,β-unsaturated system for nucleophilic attacks .
Functional Group Modifications
This compound vs. (2E)-3-(2,4,5-Trimethylphenyl)prop-2-en-1-ol (CAS: 1563403-13-3)
- Structural Differences :
- Ester vs. Alcohol : The hydroxyl group replaces the methyl ester.
- Aromatic Substituents : 2,4,5-trimethylphenyl (asymmetric) vs. 2,4,6-trimethylphenyl (symmetric).
- Impact :
- The hydroxyl group enables hydrogen bonding, increasing hydrophilicity and melting point compared to the ester.
- The absence of an ester reduces stability under basic conditions but enhances reactivity in oxidation reactions .
Biological Activity
Methyl 3-(2,4,6-trimethylphenyl)prop-2-enoate, commonly referred to as a derivative of methacrylic acid, possesses significant biological activity that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and an aromatic ring with three methyl substituents. This unique structure contributes to its reactivity and biological interactions. The compound can undergo hydrolysis to release the corresponding acid, which may interact with various biological targets. The aromatic ring facilitates π-π interactions and hydrogen bonding, influencing its binding affinity and overall activity.
The biological activity of this compound is mediated through several mechanisms:
- Oxidative Stress Modulation : The compound can influence oxidative stress pathways, potentially protecting cells from damage.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions like inflammation and cancer.
- Receptor Modulation : Its interaction with specific receptors may alter signaling pathways critical for cell proliferation and survival.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various pathogens. Its ability to disrupt microbial cell membranes is a proposed mechanism for its efficacy.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models. It appears to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis .
Case Studies
-
Antimicrobial Activity :
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against Gram-positive and Gram-negative bacteria, showing a broader spectrum of activity compared to traditional antibiotics. -
Anti-inflammatory Research :
In a controlled experiment involving inflammatory cell lines, treatment with this compound resulted in a marked decrease in the levels of TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in chronic inflammatory conditions. -
Cancer Cell Studies :
A recent investigation into the compound's effects on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that this effect was associated with increased apoptosis markers and decreased expression of anti-apoptotic proteins .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, a comparative analysis can be useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 3-(4-methylphenyl)prop-2-enoate | Similar ester structure; fewer methyl groups | Moderate antimicrobial activity |
| Methyl cinnamate | Contains a phenyl group; less steric hindrance | Antioxidant properties |
| Methyl 3-(2,4-dimethylphenyl)prop-2-enoate | Two methyl groups; different reactivity | Limited anti-inflammatory effects |
The presence of three methyl groups on the aromatic ring in this compound enhances its chemical reactivity and biological activity compared to these structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
